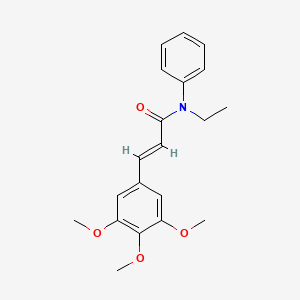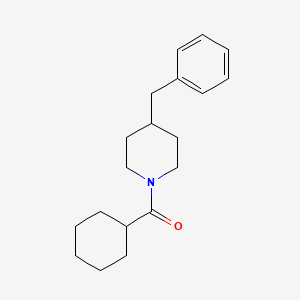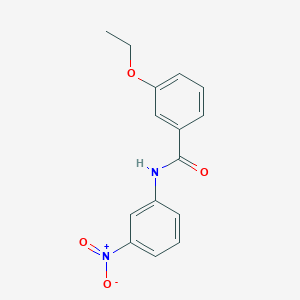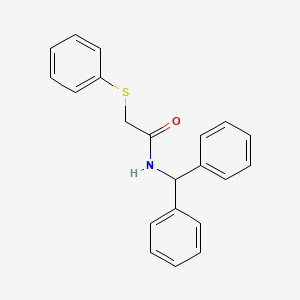
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide, also known as NBOMe, is a class of synthetic hallucinogenic drugs that have gained popularity in recent years. The compound is a derivative of the phenethylamine family and is structurally similar to other psychoactive substances such as LSD and mescaline. The purpose of
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that the compound acts as a partial agonist at the serotonin 2A receptor, leading to the activation of downstream signaling pathways that are responsible for the hallucinogenic effects of the drug. The binding of this compound to other serotonin receptors may also contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs. The compound is known to cause alterations in perception, mood, and thought processes. Users may experience visual and auditory hallucinations, changes in sensory perception, and altered states of consciousness. Physiological effects may include increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide has several advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize and can be produced in large quantities. Its high affinity for serotonin receptors makes it a useful tool for studying the neurochemical mechanisms underlying hallucinogenic drug effects. However, the use of this compound in laboratory experiments is limited by its psychoactive effects, which may confound experimental results.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the potential therapeutic applications of the compound in the treatment of psychiatric disorders. Studies are also needed to further elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems. Additionally, research is needed to develop new and improved methods for synthesizing this compound and other psychoactive compounds.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide has been the subject of numerous scientific studies in recent years. The compound has been found to have a high affinity for the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Studies have also shown that this compound has a high binding affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. These findings suggest that this compound may have potential therapeutic applications in the treatment of various psychiatric disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-20-12-4-6-14(21-2)16(8-12)24(18,19)17-9-11-3-5-13-15(7-11)23-10-22-13/h3-8,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSPEESZVSYRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3462079.png)

![4-methyl-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperidine](/img/structure/B3462084.png)


![4-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3462089.png)

![3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3462114.png)
![N-(4-chlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462128.png)
![N-{4-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3462133.png)
![4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462149.png)